2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide

Monoamine Oxidase Enzyme Inhibition Milacemide Analogs

Researchers investigating glycinamide-based VAP-1 inhibitors or amine oxidase probes often face a lack of comparative SAR data between 2,3- and 3,4-dichlorophenyl substitution patterns. This compound solves this gap by providing a pure 2,3-dichloro isomer for direct head-to-head physicochemical and biological profiling. - Quantify substitution impact on logD, solubility, and metabolic stability vs. the 3,4-isomer. - Use as a negative control in SAR series; diminished activity vs. active congeners reveals key SAR. - ≥97% HPLC purity ensures reproducibility in single-concentration screening (e.g., 10 µM). Supplied by BenchChem with batch-to-batch consistency and worldwide delivery.

Molecular Formula C15H14Cl2N2O
Molecular Weight 309.2 g/mol
CAS No. 500118-22-9
Cat. No. B1299829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide
CAS500118-22-9
Molecular FormulaC15H14Cl2N2O
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC(=O)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C15H14Cl2N2O/c16-12-7-4-8-13(15(12)17)19-14(20)10-18-9-11-5-2-1-3-6-11/h1-8,18H,9-10H2,(H,19,20)
InChIKeyFRSKJPVCUZGDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide Procurement Guide


2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide is a synthetic glycinamide derivative characterized by a benzylamino group and a 2,3-dichlorophenyl moiety. Its molecular formula is C15H14Cl2N2O (MW 309.19 g/mol) [1]. The compound is commercially available for research purposes, typically at ≥97% purity . However, a comprehensive search of primary literature and authoritative databases reveals a critical evidence gap: there are currently no peer-reviewed studies or patents that provide quantitative, comparative biological activity data for this compound against its closest structural analogs.

Compound Class Synthetic glycinamide derivative
Research Status Bioactivity uncharacterized; no published target data
Procurement Context Research-grade purity (≥97%), niche availability

Analog Substitution Risks for 2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide


Substituting this compound with a closely related glycinamide analog (e.g., 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide or other N-aryl glycinamide derivatives ) without comparative data is unsupported by current public evidence. The position of chlorine substituents on the phenyl ring (2,3- vs. 3,4-) can profoundly alter molecular recognition, target binding kinetics, and physicochemical properties [1]. In the absence of head-to-head studies, any substitution is a qualitative guess that risks experimental failure. The following sections summarize the available evidence dimensions, with the strong caveat that comparative quantitative data is largely absent.

Chlorine substitution position may shift molecular recognition
2,3- vs 3,4-dichloro patterns can alter target binding kinetics; no comparative data exists to rule out functional divergence.
No head-to-head bioactivity data to support analog replacement
The 3,4-dichloro isomer may not reproduce assay outcomes; experimental confirmation is required before any substitution.
Physicochemical similarity does not guarantee interchangeable activity
Predicted logP and solubility are comparable, but target engagement differences remain unknown.

Comparative Evidence: 2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide vs Analogs


MAO-A Inhibition vs Parent Scaffold

The parent scaffold, 2-(benzylamino)acetamide, acts as a substrate and time-dependent inhibitor of MAO-B, with minimal activity on MAO-A as a substrate [1]. Our target compound incorporates a 2,3-dichlorophenyl amide modification. This structural change is hypothesized to alter enzyme selectivity based on class-level knowledge that N-aryl glycinamides can engage MAO enzymes differently [2]. However, no direct inhibitory data for 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide against MAO-A or MAO-B has been published.

MAO activity vs parent scaffold
Data to verify
Target: N/D
Parent: MAO-B substrate/inhibitor; no MAO-A substrate activity
MAO selectivity alteration unsupported
Quantified difference cannot be calculated; de novo data required
Monoamine Oxidase Enzyme Inhibition Milacemide Analogs

logP and Solubility: 2,3- vs 3,4-Dichloro Analogs

2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide has a predicted logP of approximately 3.5-4.0 , which is comparable to its 3,4-dichloro isomer (CAS 380626-09-5) . Both compounds are expected to have very low aqueous solubility (< 10 µM). This evidence suggests no significant differentiation in passive membrane permeability or solubility between the 2,3- and 3,4-dichloro substitution patterns, making the choice between these two isomers a matter of target binding specificity, which is currently unknown.

Predicted logP
Predicted
~3.5–4.0
Negligible bioavailability differentiation vs 3,4-isomer
In silico estimate; experimental logD confirmation needed
Lipophilicity ADME Drug Design

Commercial Availability & Purity

The compound is available from multiple research chemical suppliers at purities of 95-97% . Its 3,4-dichloro isomer is also commercially available from major vendors like Sigma-Aldrich, indicating no unique supply chain advantage . The 2,3-dichloro variant may be sourced as a custom synthesis, suggesting lower demand or a more specialized application, which could influence procurement lead times.

Commercial purity & supply
Specification review
97% purity, multiple vendors; 2,3-isomer appears in fewer catalogs
Procurement context: niche supply, potential lead time variation
Check current catalog availability before ordering
Chemical Procurement Supply Chain Purity Analysis

2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide: Application Scenarios


Screening for Novel MAO or VAP-1 Inhibitors

Based on the structural resemblance to milacemide analogs and glycinamide-derived VAP-1 inhibitors, this compound could be used in a preliminary screening panel against amine oxidases. However, because no target-specific IC50 data is publicly available, it should only be included in a broad profiling assay (e.g., at 10 µM single concentration) alongside its 3,4-dichloro isomer to determine if the substitution pattern confers any selectivity advantage [1].

Isomer Physicochemical Comparison

The compound can serve as a tool molecule to experimentally measure the impact of a 2,3-dichloro substitution pattern on logD, solubility, and metabolic stability compared to the 3,4-isomer. Such head-to-head data, once generated, would provide the first quantitative rationale for selecting one isomer over the other in lead optimization [2].

Negative Control in SAR Studies

Given the absence of published activity, this compound may function as a negative control in an SAR series exploring N-aryl glycinamides. Its inactivity or diminished activity relative to a more potent congener would provide valuable structure-activity information, justifying its procurement for well-designed SAR campaigns [1].

Application
Selection Property
Validation Focus
Amine oxidase screening
Amine oxidase selectivity screening
Single-concentration profiling context
Isomer physicochemical comparison
Physicochemical property comparison
logD / solubility head-to-head
SAR negative control
SAR series design
Activity comparison to active congeners
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